molecular formula C10H23Cl2N B14383746 N-(4-chlorobutyl)hexan-1-amine;hydrochloride CAS No. 88090-13-5

N-(4-chlorobutyl)hexan-1-amine;hydrochloride

Cat. No.: B14383746
CAS No.: 88090-13-5
M. Wt: 228.20 g/mol
InChI Key: UUYJDJXEQSSDFT-UHFFFAOYSA-N
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Description

N-(4-chlorobutyl)hexan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a hexylamine backbone with a 4-chlorobutyl substituent. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobutyl)hexan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the reaction of hexan-1-amine with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions to facilitate the nucleophilic substitution reaction.

Another method involves the reduction of nitriles using lithium aluminum hydride (LiAlH4) to produce primary amines. This method can be adapted to synthesize N-(4-chlorobutyl)hexan-1-amine by starting with the appropriate nitrile precursor .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobutyl)hexan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.

    Oxidation and Reduction: It can undergo oxidation to form corresponding amides or reduction to form secondary amines.

    Condensation Reactions: The amine group can react with carbonyl compounds to form imines or Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in ethanol.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted amines.

    Oxidation: Formation of amides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

N-(4-chlorobutyl)hexan-1-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chlorobutyl)hexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Hexylamine: A simpler amine with a hexyl group, lacking the 4-chlorobutyl substituent.

    4-Chlorobutylamine: Contains the 4-chlorobutyl group but lacks the hexylamine backbone.

    N,N-Dimethylbutylamine: A related compound with dimethyl substitution on the amine group.

Uniqueness

N-(4-chlorobutyl)hexan-1-amine;hydrochloride is unique due to the combination of the hexylamine backbone and the 4-chlorobutyl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

CAS No.

88090-13-5

Molecular Formula

C10H23Cl2N

Molecular Weight

228.20 g/mol

IUPAC Name

N-(4-chlorobutyl)hexan-1-amine;hydrochloride

InChI

InChI=1S/C10H22ClN.ClH/c1-2-3-4-6-9-12-10-7-5-8-11;/h12H,2-10H2,1H3;1H

InChI Key

UUYJDJXEQSSDFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCCCCCl.Cl

Origin of Product

United States

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